REACTION_CXSMILES
|
[C:1](Cl)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH:10](=O)[CH3:11].[OH2:13].C(Cl)[Cl:15]>>[C:1]([O:8][CH:10]([Cl:15])[CH3:11])(=[O:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
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Name
|
|
Quantity
|
58 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
27.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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added at a rate such that the reaction temperature
|
Type
|
ADDITION
|
Details
|
did not exceed 5° C. during the addition
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
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CUSTOM
|
Details
|
the organic layer was isolated
|
Type
|
WASH
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Details
|
washed with water (100 mL), brine (100 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a dark brown oil (83.0 g)
|
Type
|
CUSTOM
|
Details
|
A 10.0 g aliquot of the oil was chromatographed on silica gel (methylene chloride)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)OC(C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |